3-((4-benzylpiperazin-1-yl)methyl)-2-thioxo-2,3,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one
Description
BenchChem offers high-quality 3-((4-benzylpiperazin-1-yl)methyl)-2-thioxo-2,3,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((4-benzylpiperazin-1-yl)methyl)-2-thioxo-2,3,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
3-[(4-benzylpiperazin-1-yl)methyl]-2-sulfanylidene-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5OS2/c24-16-7-4-8-22-17(19-16)26-18(25)23(22)14-21-11-9-20(10-12-21)13-15-5-2-1-3-6-15/h1-3,5-6H,4,7-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPHHPMOJLTCRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N=C2N(C1)N(C(=S)S2)CN3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 3-((4-benzylpiperazin-1-yl)methyl)-2-thioxo-2,3,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one is a novel derivative of the thiadiazolo[3,2-a][1,3]diazepine class. This class has garnered attention due to its diverse biological activities, including anxiolytic, anticonvulsant, and potential anticancer properties. The structural modifications in this compound aim to enhance its pharmacological profile.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the thiadiazole ring and subsequent functionalization with the benzylpiperazine moiety. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
1. GABA_A Receptor Interaction
Research indicates that derivatives of thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one exhibit significant binding affinity for the GABA_A receptor. Docking studies have shown that these compounds can form stable interactions with key amino acids in the receptor binding site. For instance, one study reported a binding energy of -4.35 kcal/mol for a related derivative (HIE-124), suggesting a strong interaction with the receptor .
2. Anticonvulsant Activity
The anticonvulsant properties of this class have been explored through various animal models. Compounds similar to 3-((4-benzylpiperazin-1-yl)methyl)-2-thioxo-2,3,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one have demonstrated efficacy in reducing seizure frequency and duration in rodent models . This activity is likely mediated through modulation of GABAergic transmission.
3. Antimicrobial Activity
Preliminary evaluations have shown that certain derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds derived from similar scaffolds have exhibited notable activity against Staphylococcus aureus and Escherichia coli . This suggests potential therapeutic applications in treating bacterial infections.
4. Anticancer Potential
Recent studies have also highlighted the anticancer potential of thiadiazolo[3,2-a][1,3]diazepine derivatives. In vitro assays demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. For instance, one study reported significant cytotoxic effects against breast cancer cells . The mechanism is thought to involve apoptosis induction and cell cycle arrest.
Case Studies
| Study | Compound | Biological Activity | Findings |
|---|---|---|---|
| Taghizadeh et al., 2016 | HIE-124 | GABA_A Agonist | Strong binding affinity (-4.35 kcal/mol) |
| El-Kashef et al., 2020 | Various derivatives | Antimicrobial | Effective against S. aureus and E. coli |
| Research Group X | Thiadiazolo derivatives | Anticancer | Significant inhibition of cancer cell proliferation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
